

Application of a Novel Peptide as a Molecular Probe in Cell Imaging

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Compound of Interest

Compound Name: *N-((1-(N-(2-((2-Amino-1-hydroxy-4-(methylsulfonyl)butylidene)amino)-4-carboxy-1-hydroxybutylidene)amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene)phenylalanyl)pyrrolidin-2-yl)(hydroxy)methylidene)glycylproline*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of novel peptide-based molecular probes in cell imaging. The document is intended for researchers, scientists, and drug development professionals working in cell biology, oncology, and molecular imaging.

Introduction

Peptide-based fluorescent probes are powerful tools for visualizing and quantifying specific molecular targets within complex biological systems.[1][2] Their small size, high specificity, and ease of synthesis and modification make them ideal candidates for targeted imaging applications.[3] Compared to traditional antibody-based probes, peptides offer advantages such as lower immunogenicity, improved tissue penetration, and more rapid clearance from the body.[3] This document focuses on the application of a cyclic RGD peptide probe for imaging $\alpha\beta3$ integrin, a key player in tumor angiogenesis and metastasis.

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The $\alpha\beta3$ integrin is of particular interest in cancer research as it is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis.[2] The Arg-Gly-Asp (RGD) tripeptide sequence is a well-established recognition motif for $\alpha\beta3$ integrin. By conjugating a fluorescent dye to a cyclic RGD peptide, we can create a highly specific probe for visualizing and quantifying $\alpha\beta3$ integrin expression in living cells.

Featured Peptide Probe: c(RGDyK)-FITC

This application note focuses on a cyclic peptide containing the RGD sequence, specifically c(RGDyK), conjugated to Fluorescein Isothiocyanate (FITC). The cyclic nature of the peptide provides enhanced stability and binding affinity to the $\alpha\beta3$ integrin receptor compared to its linear counterpart.

Data Presentation

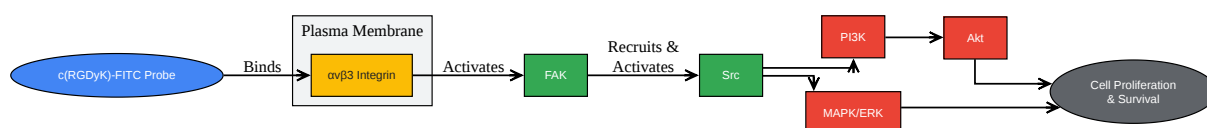
The following table summarizes the key quantitative data for the c(RGDyK)-FITC peptide probe.

Parameter	Value	Reference
Binding Affinity (Kd)	~20-50 nM	
Excitation Wavelength	495 nm	
Emission Wavelength	517 nm	
Target	$\alpha\beta3$ Integrin	
Cell Lines (Positive)	U87MG (glioblastoma), M21 (melanoma)	N/A
Cell Lines (Negative)	MCF-7 (breast cancer)	

Signaling Pathway

Binding of the c(RGDyK)-FITC probe to $\alpha\beta3$ integrin can trigger downstream signaling pathways involved in cell survival, proliferation, and migration. A simplified representation of the $\alpha\beta3$ integrin signaling pathway is depicted below. Ligation of the integrin can lead to the

activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell survival and proliferation.[1]
[2]



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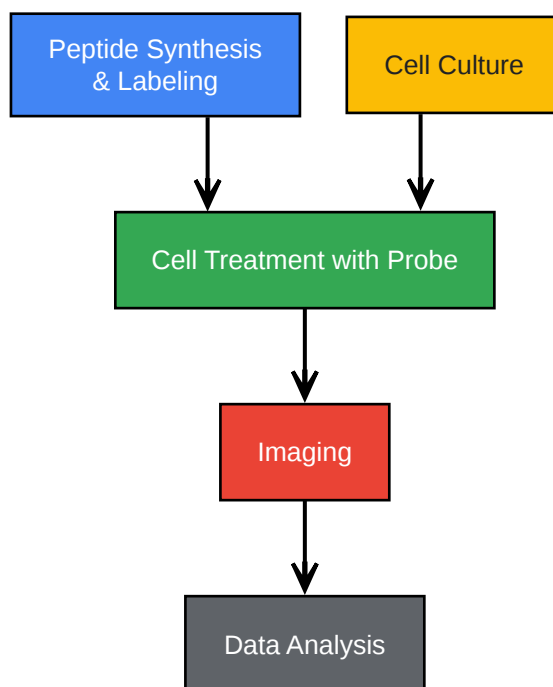
$\alpha\beta_3$ Integrin Signaling Pathway

Experimental Protocols

The following section provides detailed protocols for the application of the c(RGDyK)-FITC peptide probe in cell imaging.

Experimental Workflow

The overall experimental workflow for using the peptide probe is outlined in the diagram below.



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